molecular formula C9H17N B1627534 1-Aminomethylbicyclo[2.2.2]octane CAS No. 25344-96-1

1-Aminomethylbicyclo[2.2.2]octane

Cat. No.: B1627534
CAS No.: 25344-96-1
M. Wt: 139.24 g/mol
InChI Key: SXJZKPHDCMYQGN-UHFFFAOYSA-N
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Description

1-Aminomethylbicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZKPHDCMYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596212
Record name 1-(Bicyclo[2.2.2]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25344-96-1
Record name 1-(Bicyclo[2.2.2]octan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Bicyclo 2.2.2 Octane Frameworks in Contemporary Organic Chemistry

The bicyclo[2.2.2]octane (BCO) framework is a highly symmetrical and sterically constrained bicyclic hydrocarbon. Its significance in contemporary organic chemistry stems from its application as a three-dimensional (3D) bioisostere of the flat, two-dimensional para-substituted phenyl ring. pharmablock.comnih.gov This substitution allows medicinal chemists to escape "flatland," a term used to describe the prevalence of planar aromatic rings in drug candidates, which can sometimes lead to undesirable properties such as poor solubility and metabolic instability. researchgate.netdntb.gov.ua

The strategic replacement of a phenyl ring with a BCO core can lead to significant improvements in a molecule's physicochemical properties. nih.govresearchgate.net The 3D nature of the BCO scaffold can enhance target binding by providing a more defined spatial arrangement of functional groups, leading to increased potency and selectivity. pharmablock.comnih.gov Furthermore, the saturated nature of the BCO framework often results in improved metabolic stability, as it is less susceptible to oxidative metabolism compared to aromatic rings. nih.gov This has led to the incorporation of the BCO moiety into a wide range of biologically active molecules, including potent and orally active inhibitors of various enzymes and receptors.

The distance between the bridgehead carbons in the BCO scaffold is comparable to the distance between the 1 and 4 positions of a para-substituted phenyl ring, making it an excellent geometric mimic. pharmablock.com This structural analogy, combined with its favorable electronic and steric properties, has solidified the bicyclo[2.2.2]octane framework as a privileged structure in drug discovery and medicinal chemistry. pharmablock.comnih.gov

Unveiling the Unique Structural Attributes of 1 Aminomethylbicyclo 2.2.2 Octane and Its Derivatives

1-Aminomethylbicyclo[2.2.2]octane inherits the intrinsic rigidity of the parent BCO cage. The defining feature of this molecule is the presence of an aminomethyl group (-CH2NH2) at one of the bridgehead positions. This substitution introduces a primary amine, a key functional group for a multitude of chemical transformations and biological interactions.

The rigid framework holds the aminomethyl group in a well-defined spatial orientation. X-ray crystallographic studies of bicyclo[2.2.2]octane derivatives have provided precise data on bond lengths and angles, confirming the boat-like conformation of the six-membered rings that constitute the cage structure. rsc.org This fixed geometry is a significant advantage in rational drug design, as it reduces the conformational flexibility of a molecule, thereby minimizing the entropic penalty upon binding to a biological target.

Charting the Academic Research Trajectories for the Compound

Strategies for Constructing the Bicyclo[2.2.2]octane Core

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane system requires specific synthetic strategies for its efficient assembly. Key among these are cycloaddition reactions and transition metal-catalyzed processes.

Diels-Alder Cycloadditions and Related Annulation Reactions

The Diels-Alder reaction is a powerful tool for the formation of the bicyclo[2.2.2]octene skeleton, which can then be further modified to the saturated octane (B31449) system. arkat-usa.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. A common approach involves the reaction of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile. For instance, the double Diels-Alder cycloaddition of maleic anhydride (B1165640) to 2H-pyran-2-ones is a well-established method for producing bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydride derivatives. arkat-usa.org

Intramolecular Diels-Alder reactions have also been employed to construct bicyclo[2.2.2]octenones. cdnsciencepub.com Additionally, the reaction of pyrazinones with dienophiles like fumarates or maleates provides a convergent route to bicyclo[2.2.2]diazaoctane structures, which are related bicyclic systems. nih.gov The stereoselectivity of the Diels-Alder reaction is a key advantage, often allowing for the controlled synthesis of specific stereoisomers. nih.govescholarship.org However, challenges such as unexpected polymerization and lack of stereoselectivity can sometimes hinder this approach. escholarship.org

Transition Metal-Catalyzed Syntheses of Bicyclo[2.2.2]octane Derivatives

Transition metal catalysis offers alternative and often more direct routes to the bicyclo[2.2.2]octane core. google.comjustia.com A notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to yield oxo-substituted bicyclo[2.2.2]octane species. justia.comgoogle.com This method provides a simplified pathway for the commercial production of various bicyclo[2.2.2]octane derivatives. google.comjustia.com

Rhodium-catalyzed enantioselective C-H activation has also emerged as a powerful technique for constructing chiral bicyclo[2.2.2]octane-fused structures. bohrium.com This methodology allows for the chemo- and stereocontrolled synthesis of complex chiral molecules. bohrium.com

Chemo- and Regioselective Functionalization of the Bicyclic System

Once the bicyclo[2.2.2]octane core is established, further functionalization is often necessary. The regioselective functionalization of the bicyclic system can be challenging due to the similar reactivity of multiple positions. However, methods for the selective introduction of functional groups have been developed. For instance, ligand-controlled dearomative vicinal and conjugate hydroboration of quinolines has been demonstrated to be successful with substrates bearing bicyclo[2.2.2]octane esters. acs.org Chemoenzymatic methods, utilizing enzymes like lipases, have also proven effective for the synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione. nih.govrsc.org

Introduction and Manipulation of the Aminomethyl Moiety

The introduction of the aminomethyl group, particularly at the bridgehead C1 position, is a critical step in the synthesis of this compound. This is typically achieved through the transformation of a pre-existing functional group on the bicyclic core.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines. uni-bayreuth.ded-nb.infojocpr.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of this compound synthesis, a precursor such as bicyclo[2.2.2]octane-1-carboxaldehyde or a related ketone can be subjected to reductive amination. google.comgoogle.com Various reducing agents can be employed, and the reaction can be catalyzed by transition metals. jocpr.com For example, a process has been described where a dicarboxylic acid derivative of bicyclo[2.2.2]octane is converted to a species that can be subjected to reductive amination using a Raney Nickel catalyst. google.comgoogle.com

Hofmann and Curtius Rearrangement Strategies

The Hofmann and Curtius rearrangements are classical organic reactions that provide a means of converting carboxylic acid derivatives into primary amines with one fewer carbon atom. masterorganicchemistry.comchemistrysteps.comyoutube.com These reactions proceed through an isocyanate intermediate. masterorganicchemistry.comchemistrysteps.comyoutube.com

In the Hofmann rearrangement , a primary amide is treated with a halogen (such as bromine) and a strong base. masterorganicchemistry.comyoutube.comntu.edu.sg For the synthesis of this compound, this would involve the conversion of bicyclo[2.2.2]octane-1-carboxamide.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which is then hydrolyzed to the primary amine. chemistrysteps.comntu.edu.sg The acyl azide is typically prepared from the corresponding carboxylic acid or acyl chloride. chemistrysteps.com Both rearrangements are known to proceed with retention of configuration if the migrating group is chiral. ntu.edu.sg

Amidation and Subsequent Reduction Pathways

A common strategy for the synthesis of amines involves the reduction of amides. This two-step process, involving the formation of an amide followed by its reduction, is a versatile method for producing primary, secondary, and tertiary amines. For instance, the reduction of amides using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a well-established method in organic synthesis. youtube.com This pathway can be adapted to produce this compound from a suitable carboxylic acid or its derivative.

Another relevant transformation is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom. This reaction proceeds through an isocyanate intermediate and has been explored in the synthesis of bicyclic diamines. researchgate.net Similarly, the Curtius rearrangement provides a pathway to amines from carboxylic acids via acyl azides and isocyanate intermediates. youtube.com These rearrangement reactions offer alternative routes to bicyclic amines that may be advantageous depending on the starting material and desired product. The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides using potassium phthalimide, also presents a viable, though potentially less direct, route to aminomethyl-substituted bicycloalkanes. chemrxiv.org

Enantioselective Synthesis and Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. For bicyclo[2.2.2]octane derivatives, controlling the stereochemistry of substituents is crucial for their application in areas such as catalysis and medicinal chemistry.

Asymmetric Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

The synthesis of enantiomerically pure or enriched bicyclo[2.2.2]octane-1-carboxylates is a key step toward chiral bicyclic amines and amino acids. rsc.org Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these syntheses. For example, a tandem reaction has been developed that provides access to a variety of bicyclo[2.2.2]octane-1-carboxylates in good yields and with excellent enantioselectivities under metal-free conditions. rsc.orgrsc.org This method relies on an open transition state mediated by an organic base. rsc.org Asymmetric Diels-Alder reactions, utilizing chiral auxiliaries, also provide a robust strategy for constructing the bicyclo[2.2.2]octane core with high stereocontrol. researchgate.net

Preparation of Enantiopure Bicyclic Amines and Amino Acids

The preparation of enantiopure bicyclic amines and amino acids often starts from enantiomerically enriched precursors, such as the bicyclo[2.2.2]octane-1-carboxylates mentioned above. nih.gov Enzymatic resolutions are another effective strategy for obtaining enantiopure compounds. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of β-amino esters, yielding both the unreacted ester and the hydrolyzed amino acid in high enantiomeric purity. nih.gov Natural amino acids, which are readily available and inexpensive, can also serve as starting materials for the synthesis of chiral molecules. nih.gov For instance, L-phenylalanine can be converted into enantiomerically pure 1,2-amino alcohols through multi-enzyme pathways. nih.gov

Synthesis of Advanced Derivatives

The bicyclo[2.2.2]octane scaffold can be further functionalized to create advanced derivatives with unique properties and applications.

1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC) and Analogues

1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) is a highly constrained, bicyclic β-amino acid. nih.govacs.org Its rigid structure, featuring a sterically hindered bridgehead primary amine, significantly reduces conformational freedom. nih.govacs.org The synthesis of enantiopure ABOC has been achieved through an asymmetric Diels-Alder cycloaddition. researchgate.net ABOC and its derivatives have been incorporated into peptides to induce specific secondary structures, such as reverse turns and helices. acs.orgiucr.org They have also been investigated as organocatalysts in asymmetric reactions. nih.gov

1,2-Diaminobicyclo[2.2.2]octane (DABO) and its Derivatization

The synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane (DABO) can be accomplished from bicyclic β-amino acids like ABOC. researchgate.net Strategies involving Hofmann and Curtius rearrangements have been explored, with the Hofmann rearrangement proving more effective for certain unsaturated precursors. researchgate.net DABO can be selectively protected to allow for further derivatization. researchgate.net Chiral ligands derived from DABO have shown efficiency in asymmetric catalysis, such as in copper-catalyzed Henry reactions. researchgate.net Another related diamine, cis-2,5-diaminobicyclo[2.2.2]octane, has been synthesized in enantiopure form from benzoic acid and used to create "salen" ligands for asymmetric catalysis. researchgate.net

Functionalized Bicyclo[2.2.2]octane Scaffolds for Specific Applications

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional molecular scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined and sterically constrained structure makes it an excellent bioisostere for planar systems like phenyl rings, often conferring improved physicochemical properties such as solubility and metabolic stability. d-nb.inforesearchgate.netnih.gov The ability to introduce a wide array of functional groups at various positions on the bicyclo[2.2.2]octane core allows for the fine-tuning of its properties for specific, targeted applications, ranging from therapeutic agents to advanced catalysts. nih.govnih.govgoogle.com

The strategic functionalization of this scaffold is a key area of research. For instance, the introduction of fluorine-containing motifs can generate isosteric units with enhanced lipophilicity, water solubility, or resistance to oxidative metabolism. d-nb.info Similarly, the creation of oxygen-bridged analogues like 2-oxabicyclo[2.2.2]octane has been shown to produce saturated bioisosteres with improved biological activity profiles compared to their aromatic counterparts. researchgate.netnih.gov

Applications in Drug Discovery and Catalysis

The inherent rigidity of the bicyclo[2.2.2]octane scaffold is instrumental in positioning functional groups in a precise three-dimensional orientation, which is crucial for molecular recognition and biological activity. This has led to the development of derivatives targeting specific enzymes and receptors.

Enzyme Inhibition: Researchers have designed and synthesized a series of bicyclo[2.2.2]octenes fused to N-substituted succinimides as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov In these studies, the rigid bicyclic core served as a novel starting point for inhibitor development, with some compounds demonstrating inhibitory activity in the micromolar range. nih.gov In another application, derivatives of γ-Aminobutyric Acid (GABA) incorporating a bicyclo[2.2.2]octane skeleton, specifically 2-((1R,2S,4R*)-2-(aminomethyl)bicyclo[2.2.2]octan-2-yl)acetic acid, have been synthesized as inhibitors for the branched-chain aminotransferase 1 (BCAT1), a target of interest in oncology. mdpi.com

Asymmetric Catalysis: The chiral and conformationally constrained nature of certain bicyclo[2.2.2]octane derivatives makes them highly effective in asymmetric synthesis. nih.gov For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) is a precursor to advanced chiral catalysts. nih.gov Its derivative, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), has been used to build new chiral ligands that show high efficiency in copper-catalyzed asymmetric Henry reactions. nih.gov Furthermore, tripeptides containing the ABOC scaffold have been employed as covalent organocatalysts, achieving high enantioselectivity in aldol (B89426) reactions. nih.gov

The table below summarizes key examples of functionalized bicyclo[2.2.2]octane scaffolds and their specific applications based on recent research findings.

Scaffold/DerivativeFunctionalizationSpecific ApplicationKey Finding
Fused Bicyclo[2.2.2]octenesFused N-substituted succinimidesInhibition of SARS-CoV-2 3CLproServes as a new scaffold for developing non-covalent protease inhibitors. nih.gov
2-((1R,2S,4R*)-2-(aminomethyl)bicyclo[2.2.2]octan-2-yl)acetic acidγ-Aminobutyric Acid (GABA) analogueInhibition of Branched-Chain Aminotransferase 1 (BCAT1)Acts as a potent inhibitor for a cancer-related enzyme target. mdpi.com
1,2-Diaminobicyclo[2.2.2]octane (DABO)Chiral diamineAsymmetric Catalysis (Henry Reaction)Forms efficient chiral ligands for copper-catalyzed reactions. nih.gov
ABOC-containing TripeptidesChiral peptide catalystAsymmetric Catalysis (Aldol Reaction)Provides high enantioselectivity as an organocatalyst. nih.gov
Fluorinated Bicyclo[2.2.2]octanesFluoroalkyl or SF₅ groupsBioisosteric ReplacementEnhances key drug-like properties such as solubility and metabolic stability. d-nb.info
2-Oxabicyclo[2.2.2]octaneOxygen-bridged core (oxa-isostere)Phenyl Ring BioisostereOffers an alternative to aromatic rings with improved physicochemical properties and retained bioactivity. researchgate.netnih.gov

Inherent Rigidity and Conformational Constraints of the Bicyclo[2.2.2]octane Core

The BCO scaffold is a defining feature, imparting significant rigidity and predictable geometry to the molecule.

The bicyclo[2.2.2]octane core consists of three fused cyclohexane-like rings that share two bridgehead carbon atoms. This bridged architecture creates a highly rigid, three-dimensional structure. Unlike flexible monocyclic systems, the BCO framework has very limited conformational mobility. Detailed analysis shows that the system exists in a boat-shaped conformation, which represents its most stable energetic state. The structure achieves a balance between angle strain and torsional strain, resulting in a relatively stable, yet constrained, geometry. This inherent rigidity makes the BCO scaffold a valuable and predictable building block in synthetic chemistry. nih.gov

The introduction of substituents onto the bicyclo[2.2.2]octane core does little to alter its fundamental rigidity. In compounds like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a related derivative, the bicyclic structure displays drastically reduced conformational freedom. nih.gov This high degree of constraint is a key feature, strongly influencing the spatial arrangement of any appended functional groups. nih.gov Temperature-dependent studies on the BCO system confirm that high energy barriers prevent conformational interconversion, even at elevated temperatures.

Stereochemical Features and Chiral Properties

The stereochemistry of substituted bicyclo[2.2.2]octanes is a direct consequence of the rigid frame and the position of the substituents.

A key feature of monosubstituted bicyclo[2.2.2]octanes is how the substitution position dictates chirality. When a substituent is placed on a bridgehead carbon (positions 1 or 4), the resulting molecule is achiral. quora.com This is because a C3 axis of symmetry running through the two bridgehead carbons is maintained. quora.com Since the aminomethyl group in this compound is at the C1 position (a bridgehead), the molecule is achiral.

In contrast, substitution at one of the bridge carbons (positions 2, 3, 5, 6, 7, or 8) results in a chiral molecule, as the four groups attached to that carbon become distinct. quora.com For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral compound due to the presence of the carboxylic acid group at the C2 position, which creates a chiral center. nih.gov

As this compound is an achiral molecule, it does not have an enantiomer and cannot exist in enantiomeric pairs. However, if a second substituent is introduced to the bicyclic core at a position that generates a new stereocenter, or if a chiral center exists within the substituent itself, diastereomers become possible. The synthesis of specific chiral bicyclo[2.2.2]octane derivatives, such as those used in asymmetric catalysis, relies on controlling these stereochemical relationships to produce the desired enantiomer or diastereomer. rsc.orgbohrium.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise three-dimensional structure of bicyclo[2.2.2]octane derivatives is confirmed through a combination of advanced analytical methods. Single-crystal X-ray diffraction analysis is a powerful tool for determining the exact molecular geometry and packing in the solid state, and it has been used to analyze the structure of various BCO derivatives. arkat-usa.orgchemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial. Solid-state ¹³C NMR can reveal the dynamic rotational behavior of the BCO cage, while solution-state ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms. nih.gov For instance, ¹H NMR data for derivatives like exo-6-benzyl-1-aminomethylbicyclo[2.2.2]-2-octene clearly show signals corresponding to the aliphatic and olefinic protons of the bicyclic system. cdnsciencepub.com Infrared (IR) spectroscopy is also used to identify characteristic functional groups, such as the N-H stretches of the amine group. cdnsciencepub.comfigshare.com

Table 1: Structural and Stereochemical Properties of this compound

Property Description
Core Scaffold Bicyclo[2.2.2]octane (BCO)
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Core Conformation Rigid, boat-shaped
Chirality Achiral
Reason for Achirality The aminomethyl substituent is at the C1 bridgehead position, preserving a C3 axis of symmetry. quora.com
Enantiomers None
Diastereomers Possible only with the introduction of at least one other stereocenter.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR studies, the chemical shifts, coupling constants, and integration of proton signals are key to mapping the molecule's connectivity. For instance, in derivatives of this compound, the protons of the bicyclic cage typically appear as a complex multiplet in the aliphatic region of the spectrum. cdnsciencepub.com The aminomethyl protons can be identified by their characteristic chemical shift and coupling patterns. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations, respectively. nih.govmdpi.com These experiments are crucial for assigning specific protons within the rigid bicyclo[2.2.2]octane framework and for determining the relative orientation of substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct carbon signals confirms the molecule's symmetry. In the case of a steroidal bicyclo[2.2.2]octane rotor, the methylene (B1212753) carbon atoms of the bicyclo[2.2.2]octane moiety were observed to give a strong single signal at δ 32.3, indicating a high degree of symmetry on the NMR timescale. nih.gov

Dynamic NMR experiments, where spectra are recorded at various temperatures, can provide insights into conformational dynamics. mdpi.com For the bicyclo[2.2.2]octane system, which is inherently rigid, these studies can reveal information about the rotation of substituents attached to the cage.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic Protons7.15s-5H
Olefinic Protons6.20m42H
Aliphatic Protons1.0-3.0m-14H

Data sourced from a study on exo-6-benzyl-1-aminomethylbicyclo[2.2.2]-2-octene hydrochloride. cdnsciencepub.com

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

For derivatives of this compound, X-ray crystallography has been instrumental in confirming their absolute stereochemistry and understanding intermolecular interactions within the crystal lattice. mdpi.comchemrxiv.org For example, the analysis of a steroidal bicyclo[2.2.2]octane derivative revealed a chiral space group (P4₃2₁2) with a disordered bicyclo[2.2.2]octane rotator, indicating dynamic behavior even in the solid state. nih.gov Similarly, the crystal structure of an iodobismuthate containing a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO) confirmed the presence of mononuclear [BiI₆]³⁻ anions. reading.ac.uk

The data obtained from X-ray diffraction, such as unit cell dimensions and space group symmetry, are crucial for understanding the packing of molecules in a crystal, which can influence physical properties like solubility and melting point.

Table 2: Crystallographic Data for a Bicyclo[2.2.2]octane Derivative

ParameterValue
Crystal SystemTetragonal
Space GroupP4₃2₁2
Z4
Z'0.5
Temperature (K)100(2)

Data from a single-crystal X-ray diffraction experiment on a steroidal bicyclo[2.2.2]octane rotor. nih.gov

Mass Spectrometry and Chromatographic Techniques for Purity and Identity Confirmation

Mass spectrometry (MS) and chromatographic techniques are essential for confirming the molecular weight and assessing the purity of synthesized this compound derivatives.

Mass spectrometry provides a precise measurement of the molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues, although the rigid bicyclo[2.2.2]octane core is often stable under typical ionization conditions.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used to determine the purity of these compounds. nih.gov By using a suitable stationary phase and mobile phase, impurities can be separated from the main product and quantified. Chiral HPLC, utilizing chiral stationary phases, is specifically employed for the separation of enantiomers of this compound derivatives, which is critical for the development of stereospecific drugs. nih.gov The purity of the compound is often reported as a percentage based on the peak area in the chromatogram.

Table 3: Analytical Data for a this compound Derivative

Analytical TechniqueResult
Molecular Weight (from MS)183.25 g/mol
Purity (from HPLC)97%
Molecular FormulaC₁₀H₁₇NO₂

Data for 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 1 Aminomethylbicyclo 2.2.2 Octane Systems

Reactivity at Bridgehead Positions

The bridgehead carbons of the bicyclo[2.2.2]octane system are tertiary carbons that exhibit unique reactivity due to the molecule's rigid, strained structure.

Inertness to Nucleophilic Substitution at Bridgehead

A defining characteristic of the bicyclo[2.2.2]octane framework is the pronounced inertness of its bridgehead positions to standard nucleophilic substitution reactions. patsnap.comgoogle.comjustia.comgoogle.com This low reactivity is a direct consequence of the geometric constraints imposed by the bicyclic structure.

For an S(_N)1 reaction to proceed, a planar or near-planar carbocation intermediate must be formed. However, the rigid cage structure of bicyclo[2.2.2]octane prevents the bridgehead carbon from achieving this planar geometry upon the departure of a leaving group. The resulting bridgehead carbocation would be highly strained and energetically unfavorable, thus inhibiting the S(_N)1 pathway.

Similarly, the S(_N)2 mechanism, which requires backside attack by a nucleophile, is sterically impossible at the bridgehead position. The cage structure completely shields the back of the bridgehead carbon, preventing any nucleophile from approaching for the requisite Walden inversion. This inherent structural barrier makes bridgehead substituents in the bicyclo[2.2.2]octane system unreactive toward displacement by nucleophiles under typical conditions. patsnap.comgoogle.com

Strategies to Overcome Bridgehead Inertness

Despite the inherent stability, functionalization at the bridgehead position can be achieved through non-traditional pathways that accommodate the system's structural rigidity. These methods typically involve the generation of highly reactive intermediates such as bridgehead carbocations or radicals under specific conditions.

One successful strategy involves the generation of bridgehead carbocations from precursors like 1-bromobicyclo[2.2.2]octanes. iastate.edu The use of silver salts, such as silver triflate, can facilitate the departure of the halide leaving group to form a bridgehead carbocation. iastate.edu These carbocation intermediates can then be trapped by various nucleophiles. A key advantage of these bicyclic carbocations is their resistance to the hydride shifts that often plague reactions involving acyclic carbocations. iastate.edu This stability provides a strong driving force for bond formation without rearrangement. iastate.edu

Another approach involves bridgehead radical cyclization. iastate.edu Although less common, intramolecular reactions involving bridgehead radicals have been reported, establishing the feasibility of using these intermediates for synthesis. iastate.edu

StrategyIntermediateDescriptionKey Findings
Silver Salt-Assisted Solvolysis Bridgehead CarbocationA silver salt (e.g., silver triflate) is used to abstract a halide from the bridgehead position, generating a carbocation that can be trapped by nucleophiles.Proceeds in good yield and avoids the hydride shifts common in other carbocation systems. iastate.eduiastate.edu
Bridgehead Radical Cyclization Bridgehead RadicalIntramolecular cyclization reactions can be initiated at the bridgehead position via a radical intermediate.Establishes the feasibility of employing these intermediates in synthesis, allowing for direct functionalization. iastate.edu

Reactivity of the Aminomethyl Group

The aminomethyl group attached to the bridgehead position is the primary site of reactivity for 1-Aminomethylbicyclo[2.2.2]octane. This exocyclic primary amine exhibits typical reactivity, participating in a variety of classical amine reactions.

Amine Reactions (e.g., Alkylation, Acylation, Condensation)

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a competent nucleophile. It readily undergoes reactions typical of primary amines, including:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is useful for introducing a variety of substituents.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced. A notable example is the condensation of bicyclo[2.2.2]octane-amine with nadic anhydride (B1165640), although it has been observed to be less reactive in this specific reaction compared to the more strained bicyclo[1.1.1]pentane-amine. nih.gov

Furthermore, the aminomethyl group can be transformed into a diazonium salt by treatment with nitrous acid. This intermediate can then undergo further reactions, such as ring expansion of the bicyclic system. gla.ac.uk

Role in Reductive Condensations

Reductive condensation, also known as reductive amination, is a powerful method for forming C-N bonds. In this two-step process, this compound would first react with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate via a condensation reaction. This is followed by in-situ reduction of the imine using a reducing agent like sodium borohydride to yield a more complex secondary amine. This reaction provides a direct method for attaching the bulky bicyclic moiety to other molecules.

Reactivity of the Bicyclo[2.2.2]octane Ring System

While the C-C and C-H bonds of the saturated bicyclo[2.2.2]octane skeleton are generally unreactive, the ring system can participate in reactions under specific conditions, particularly when unsaturation is present or when powerful reagents are used.

The ring system itself can be formed through a Diels-Alder reaction, for instance, between a cyclohexadiene derivative and an appropriate dienophile. nih.govgoogle.com This cycloaddition is a key step in the synthesis of many bicyclo[2.2.2]octane derivatives.

Once formed, the saturated skeleton is quite stable. For example, the double bonds in bicyclo[2.2.2]octene or bicyclo[2.2.2]octadiene can be readily hydrogenated to yield the fully saturated bicyclo[2.2.2]octane. nist.gov However, reactions on unsaturated analogs can sometimes lead to rearrangements. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS), for example, can produce a mixture of products, including rearranged bicyclo[3.2.1]octene derivatives alongside the expected brominated bicyclo[2.2.2]octene. sci-hub.se

In appropriately substituted derivatives, the bicyclo[2.2.2]octene system can be unreactive towards certain transformations like ring-closing metathesis, allowing for selective reactions at other double bonds within the same molecule. researchgate.net However, under forcing conditions such as oxidative rearrangement, the C1-C2 bond in bicyclo[2.2.2]octenone derivatives can be selectively cleaved. acs.org

Reaction TypeReagents/ConditionsOutcome
Formation (Diels-Alder) Cyclohexadiene + DienophileForms the core bicyclo[2.2.2]octane ring structure. nih.govgoogle.com
Hydrogenation H₂, CatalystReduces double bonds in unsaturated analogs to the saturated alkane. nist.gov
Reaction with NBS N-BromosuccinimideCan lead to a mixture of direct substitution and rearranged products. sci-hub.se
Oxidative Scission Oxidizing agents on ketoxime derivativesCan achieve selective cleavage of the C1-C2 bond in the ring system. acs.org

Electrophilic and Radical Processes

The reactivity of this compound in electrophilic and radical reactions is governed by the interplay between the nucleophilic amino group and the saturated hydrocarbon cage.

Electrophilic Reactions:

The primary amino group in this compound is a nucleophilic center and readily reacts with a variety of electrophiles. Common electrophilic reactions include acylation, alkylation, and sulfonylation to form the corresponding amides, secondary or tertiary amines, and sulfonamides, respectively. The accessibility of the lone pair of electrons on the nitrogen atom is somewhat influenced by the bulky bicyclic framework, but the methylene (B1212753) spacer mitigates severe steric hindrance.

While the bicyclo[2.2.2]octane cage itself is generally inert to electrophilic attack due to the absence of π-electrons, the amino group can direct reactions to its immediate vicinity. For instance, N-halogenation of the corresponding amide derivatives can be achieved, which may be followed by further transformations.

Reagent TypeProduct TypeReaction Conditions
Acyl Halide/AnhydrideAmideBase catalyst (e.g., pyridine, triethylamine)
Alkyl HalideSecondary/Tertiary AmineBase, often with heating
Sulfonyl ChlorideSulfonamideBase catalyst

Radical Processes:

Direct radical reactions on the this compound skeleton are not extensively documented in the literature. However, based on the principles of free-radical chemistry, certain reactions can be predicted. Free-radical halogenation of the parent bicyclo[2.2.2]octane is known to occur, and the presence of the aminomethyl group (usually in a protected form, such as an amide, to prevent side reactions with the halogenating agent) would influence the regioselectivity of such reactions.

Hydrogen abstraction by a radical species would preferentially occur at the bridgehead C-H bond (C4) or at the methylene C-H bonds of the bicyclic cage due to the stability of the resulting tertiary and secondary radicals, respectively. The aminomethyl group itself is less likely to be the primary site of radical attack unless specific directing groups are present.

Studies on related bicyclic systems suggest that radical reactions can be initiated at specific positions. For instance, free-radical chlorination of bicyclo[2.2.2]octane yields a mixture of monochloro derivatives, indicating that multiple sites on the cage are susceptible to radical attack.

Ring Transformations and Rearrangement Mechanisms

One of the most significant and well-studied reactions of aminomethylbicyclo[2.2.2]octane systems involves ring expansion and rearrangement, particularly following the deamination of the primary amino group. This process, often initiated by treatment with nitrous acid, generates a highly reactive carbocation intermediate that can undergo skeletal reorganization.

The deamination of 2-aminomethylbicyclo[2.2.2]octane (an isomer of the title compound) provides a clear example of this type of transformation. The initial formation of a primary carbocation is energetically unfavorable, leading to a rapid Wagner-Meerwein rearrangement. This involves the migration of one of the adjacent carbon-carbon bonds of the bicyclic cage to the electron-deficient center.

This rearrangement can lead to the expansion of one of the six-membered rings to a seven-membered ring, resulting in the formation of bicyclo[3.2.2]nonane derivatives. Alternatively, a different bond migration can lead to the formation of a bicyclo[3.3.1]nonane skeleton. The distribution of these products is dependent on the reaction conditions and the conformational requirements of the transition states.

A study on the deamination of 2-aminomethylbicyclo[2.2.2]octane reported the formation of a mixture of alcohols, with the major products being bicyclo[3.2.2]nonan-2-ol and bicyclo[3.2.2]nonan-3-ol, alongside a smaller amount of bicyclo[3.3.1]nonan-2-ol. This highlights the propensity of the bicyclo[2.2.2]octane system to undergo ring expansion under carbocation-generating conditions.

Starting MaterialReagentsMajor ProductsMinor Products
2-Aminomethylbicyclo[2.2.2]octaneNitrous Acid (HNO₂)Bicyclo[3.2.2]nonan-2-ol, Bicyclo[3.2.2]nonan-3-olBicyclo[3.3.1]nonan-2-ol

Intramolecular Heterocyclization Pathways

The aminomethyl group of this compound can serve as a key functional handle for the construction of novel heterocyclic systems fused or attached to the bicyclic core. While specific examples for the title compound are not extensively reported, several plausible intramolecular heterocyclization pathways can be envisioned based on established synthetic methodologies.

For these reactions to occur, the aminomethyl group would typically first be derivatized to introduce a second reactive functionality. For example, acylation with a bifunctional reagent could introduce a group capable of cyclizing back onto the nitrogen or an adjacent carbon.

Plausible Heterocyclization Reactions:

Formation of Fused Piperidinones: Acylation of the amino group with an acrylic acid derivative, followed by an intramolecular Michael addition, could lead to the formation of a piperidinone ring fused to the bicyclo[2.2.2]octane skeleton. The rigid nature of the bicyclic system would impose significant stereochemical control on the cyclization.

Pictet-Spengler and Bischler-Napieralski Type Reactions: While classic Pictet-Spengler and Bischler-Napieralski reactions involve aromatic systems, analogous intramolecular cyclizations onto activated C-H bonds of the bicyclic cage, though challenging, could potentially be induced under forcing conditions or with appropriate catalytic activation. A more feasible approach would involve derivatizing the aminomethyl group with a tethered aromatic ring, which could then undergo a standard Pictet-Spengler or Bischler-Napieralski cyclization to form a polycyclic heterocyclic system incorporating the bicyclo[2.2.2]octane unit.

Formation of Fused Oxazines and Thiazines: Reaction of a derivative where the aminomethyl group is part of a 1,3- or 1,4-amino alcohol or aminothiol could lead to the formation of fused oxazine or thiazine rings upon reaction with aldehydes, ketones, or other suitable electrophiles.

The feasibility of these intramolecular reactions would be highly dependent on the length and flexibility of the tether connecting the reacting functional groups, as the rigid bicyclo[2.2.2]octane framework restricts conformational freedom.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-Aminomethylbicyclo[2.2.2]octane. These studies typically involve solving approximations of the Schrödinger equation to determine the distribution of electrons within the molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to analyze the molecular orbitals, charge distribution, and the nature of chemical bonds.

For this compound, the rigid bicyclo[2.2.2]octane cage significantly influences the electronic properties of the aminomethyl group. The saturated hydrocarbon framework acts as a bulky electron-donating group, affecting the charge density on the nitrogen atom and the adjacent methylene (B1212753) bridge. Natural Bond Orbital (NBO) analysis is a common technique used to quantify these effects, providing a detailed picture of the bonding and antibonding interactions within the molecule.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energies.

For instance, DFT can be used to model the nucleophilic substitution reactions involving the amino group or to investigate the mechanisms of its reactions with various electrophiles. By calculating the energies of reactants, products, and transition states, researchers can predict reaction kinetics and thermodynamic favorability. The choice of functional and basis set is crucial in these calculations to obtain results that are in good agreement with experimental data.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Interactions

While the bicyclo[2.2.2]octane core is rigid, the aminomethyl substituent introduces conformational flexibility. Molecular Mechanics (MM) force fields, such as AMBER or MMFF, are used to efficiently explore the conformational landscape of this side chain. These classical methods model molecules as a collection of atoms interacting via a set of potential energy functions, allowing for rapid calculation of energies for different spatial arrangements.

Molecular Dynamics (MD) simulations build upon these force fields to study the dynamic behavior of this compound over time. By simulating the motion of atoms, MD provides insights into how the molecule interacts with its environment, such as a solvent or a biological receptor. These simulations can reveal preferred binding modes, interaction energies, and the role of solvent molecules in mediating these interactions.

Theoretical Insights into Strain and Reactivity in Bicyclic Systems

The bicyclo[2.2.2]octane framework is characterized by a significant amount of ring strain due to the eclipsing interactions of the C-H bonds along the three ethano bridges. This inherent strain is a key determinant of the molecule's reactivity and thermodynamic stability. Computational methods can quantify this strain energy by comparing the heat of formation of the bicyclic alkane with an acyclic reference compound.

Modeling of Molecular Interactions with Biological and Material Targets

The unique three-dimensional structure of this compound makes it an interesting scaffold for the design of molecules that can interact with specific biological or material targets. Molecular docking, a computational technique, is often used to predict the binding orientation and affinity of this molecule within the active site of a protein.

Academic and Research Applications of 1 Aminomethylbicyclo 2.2.2 Octane and Its Derivatives

Application as Constrained Scaffolds in Organic Synthesis

The inherent rigidity of the bicyclo[2.2.2]octane core makes it an exceptional building block in organic synthesis, where precise control over molecular architecture is paramount.

Design of Structurally Rigid Building Blocks for Complex Molecules

The bicyclo[2.2.2]octane skeleton serves as a key structural element in a multitude of biologically active natural and synthetic products. nih.gov Its well-defined and sterically hindered nature drastically reduces conformational freedom, which in turn has a significant impact on the spatial arrangement of any attached functional groups. nih.gov This makes derivatives of 1-aminomethylbicyclo[2.2.2]octane highly valuable as versatile platforms for constructing complex molecules with a controlled three-dimensional shape. The development of such original synthetic molecules is a primary concern for chemists as it expands the available molecular diversity for applications in both organic and bioorganic chemistry. nih.gov

Incorporation into Foldamers and Peptidomimetics for Structural Stabilization

Foldamers are oligomers that adopt well-defined, folded conformations, and peptidomimetics are compounds that mimic the structure and function of peptides. The constrained nature of the bicyclo[2.2.2]octane ring system is particularly advantageous in these fields. Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), which possess a bicyclic β-amino acid structure, have been successfully incorporated into oligomers to stabilize unique helical structures. nih.gov The high degree of rigidity and bulkiness of the ABOC residue influences the conformation of adjacent building blocks, leading to the formation of stable peptide and peptidomimetic helices. nih.gov This has led to successes in areas like health, material science, and catalysis. nih.gov

Utilization as Bioisosteric Replacements in Molecular Design

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. The bicyclo[2.2.2]octane moiety is recognized as a saturated bioisostere for para-substituted benzene (B151609) rings. rsc.orgnih.gov This replacement can lead to significant improvements in the properties of bioactive compounds, such as increased potency, selectivity, and metabolic stability. rsc.org The rigid, three-dimensional nature of the bicyclo[2.2.2]octane scaffold offers a distinct advantage over the planar phenyl ring, often resulting in enhanced aqueous solubility and improved metabolic profiles. nih.gov This strategy has found wide application in medicinal chemistry, validating the role of these polycyclic frameworks as effective bioisosteric replacements. nih.gov For instance, replacing a phenyl ring with a bicyclo[2.2.2]octane has been shown to improve the properties of certain drug candidates. nih.gov

Role in Catalysis and Ligand Development

The unique structural features of this compound and its derivatives make them excellent candidates for the development of novel catalysts and ligands for a variety of chemical transformations.

Development of Chiral Organocatalysts in Asymmetric Transformations (e.g., Aldol (B89426), Henry Reactions)

Chiral derivatives of the bicyclo[2.2.2]octane scaffold have been effectively employed as organocatalysts in asymmetric synthesis. For example, tripeptide catalysts containing the ABOC residue have been used in the covalent organocatalysis of the aldol reaction, yielding aldol products with high enantioselectivity. nih.gov Furthermore, chiral diamine derivatives, such as 1,2-diaminobicyclo[2.2.2]octane (DABO), have been synthesized and investigated in chiral catalytic systems. nih.gov These catalysts have proven to be efficient in promoting asymmetric transformations.

A notable application is in the asymmetric Henry (nitroaldol) condensation. Copper(I)-salen complexes derived from the reduction of imine ligands based on cis-2,5-diaminobicyclo[2.2.2]octane have been shown to catalyze this reaction with excellent efficiency. nih.gov This catalytic system has been successfully applied to the economical synthesis of beta-blocker drugs. nih.gov The predictable stereochemical outcome of these reactions highlights the value of this scaffold in asymmetric synthesis. nih.gov

Design of Ligands for Metal-Catalyzed Reactions (e.g., Cross-Coupling Reactions)

The development of ligands that can effectively facilitate metal-catalyzed reactions is a cornerstone of modern organic synthesis. Derivatives of this compound have shown significant promise in this area. Chiral ligands derived from the double reductive condensation of DABO with various aldehydes have demonstrated high efficiency in the copper-catalyzed asymmetric Henry reaction. nih.gov

Moreover, the rigid bicyclo[2.2.2]octane framework has been incorporated into ligands for transition metal-catalyzed cross-coupling reactions. For example, N-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride has been used to synthesize a palladium catalyst that is highly active in the Stille cross-coupling reaction under microwave irradiation. researchgate.net This catalytic system allows for the efficient synthesis of substituted biaryls in excellent yields and short reaction times. researchgate.net The unique structure of the bicyclo[2.2.2]octane-based ligand plays a crucial role in stabilizing the active catalytic species. researchgate.net

Application in Supramolecular Assembly and Coordination Chemistry

The unique steric and conformational properties of the bicyclo[2.2.2]octane framework make its derivatives, including this compound, valuable building blocks in supramolecular chemistry and for the design of coordination polymers. The rigid cage-like structure provides a predictable and well-defined orientation of appended functional groups, influencing the self-assembly of complex architectures.

Derivatives of bicyclo[2.2.2]octane have been utilized as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has been employed as a linker in the synthesis of coordination polymers, leading to materials with interesting properties such as phase transitions and ferroelectricity. nih.govepdf.pubgoogle.com The coordination of metal ions with the nitrogen atoms of DABCO directs the formation of extended networks. While direct examples of this compound in MOF synthesis are not as prevalent in the literature, its structural similarity to other bicyclic linkers suggests its potential in creating novel supramolecular structures. The aminomethyl group can act as a coordination site for metal ions, and the bicyclic core can control the dimensionality and porosity of the resulting framework.

Furthermore, the constrained nature of the bicyclo[2.2.2]octane scaffold has been exploited in the design of foldamers. Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins and nucleic acids to adopt well-defined three-dimensional structures. Bicyclic β-amino acids incorporating the bicyclo[2.2.2]octane skeleton have been shown to induce stable helical conformations in peptides and other oligomers. rsc.orggoogle.comibmmpeptide.com The rigid structure of the bicyclic unit pre-organizes the polymer backbone, facilitating the formation of specific secondary structures.

Precursors for Catalytically Active Species

The bicyclo[2.2.2]octane framework serves as a versatile scaffold for the development of chiral catalysts and ligands for asymmetric synthesis. The rigid structure and the potential for introducing chirality make its derivatives valuable precursors for creating catalytically active species.

A notable example is the use of derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) in catalysis. rsc.orggoogle.comibmmpeptide.com Chiral diamine derivatives of ABOC, such as 1,2-diaminobicyclo[2.2.2]octane (DABO), have been synthesized and investigated as ligands in chiral catalytic systems. These ligands have proven effective in copper-catalyzed asymmetric Henry reactions. Furthermore, tripeptide catalysts containing the ABOC residue have been utilized in covalent organocatalysis of the aldol reaction, affording the desired products with high enantioselectivity. rsc.orggoogle.com The steric hindrance and conformational rigidity imposed by the bicyclo[2.2.2]octane core play a crucial role in achieving high levels of stereocontrol in these reactions.

While direct catalytic applications of this compound are less documented, its primary amine functionality provides a handle for the synthesis of various chiral ligands and organocatalysts. The aminomethyl group can be readily derivatized to introduce phosphine, oxazoline, or other coordinating groups, which can then be used to create transition metal catalysts for a range of asymmetric transformations.

Advanced Materials Science and Polymer Chemistry Applications

The incorporation of the rigid and bulky bicyclo[2.2.2]octane moiety into polymer backbones has led to the development of high-performance materials with enhanced properties. This compound and its derivatives are valuable monomers in this regard.

Monomers for High-Performance Polymer Synthesis (e.g., Polyamides, Polyesters, Polyimides)

Bicyclo[2.2.2]octane derivatives have been extensively used as monomers to create a variety of high-performance polymers. The rigid, non-planar structure of the bicyclic unit disrupts polymer chain packing, leading to increased solubility and processability without sacrificing thermal stability.

Polyimides: A significant area of research has been the synthesis of polyimides from tetracarboxylic dianhydrides containing the bicyclo[2.2.2]octane skeleton. researchgate.net These polyimides are often prepared through a two-step polycondensation reaction involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. The resulting polyimides exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C.

Polyamides and Polyesters: While less common in the literature, this compound can, in principle, be used as a monomer for the synthesis of polyamides and polyesters. The aminomethyl group can react with dicarboxylic acids or their derivatives to form polyamides, and the corresponding alcohol derivative could be used for polyester (B1180765) synthesis. The incorporation of the bulky bicyclic unit is expected to impart properties similar to those observed in polyimides, such as improved solubility and high glass transition temperatures.

A patent describes the use of bis(aminomethyl)bicyclo[2.2.1]heptane, a structurally similar diamine, in the synthesis of polyimides, highlighting the utility of such alicyclic diamines in creating high-performance polymers. google.com

Influence of the Bicyclo[2.2.2]octane Moiety on Polymer Properties

The introduction of the bicyclo[2.2.2]octane unit has a profound impact on the properties of the resulting polymers.

Thermal Stability: Polymers containing the bicyclo[2.2.2]octane moiety generally exhibit high thermal stability. For instance, polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides show no significant weight loss up to approximately 400°C. This high thermal resistance is attributed to the rigid and stable nature of the bicyclic ring system.

Optical Transparency: A key advantage of incorporating the aliphatic bicyclo[2.2.2]octane unit is the enhanced optical transparency of the resulting polymers, particularly in the visible region of the electromagnetic spectrum. Unlike aromatic polymers which often exhibit color due to charge-transfer complex formation, the non-aromatic nature of the bicyclo[2.2.2]octane unit minimizes these interactions. Polyimide films derived from bicyclo[2.2.2]octane dianhydrides are often colorless and highly transparent.

Coefficient of Thermal Expansion (CTE): The rigid and dimensionally stable nature of the bicyclo[2.2.2]octane scaffold can contribute to a lower coefficient of thermal expansion in the resulting polymers. This is a critical property for applications in electronics and aerospace where dimensional stability over a wide temperature range is required.

The table below summarizes the properties of some high-performance polymers containing the bicyclo[2.2.2]octane moiety.

Polymer TypeMonomersGlass Transition Temperature (Tg)Thermal Stability (5% weight loss)Optical Properties
PolyimideBicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride and various aromatic diamines> 380°C> 450°C in N2Colorless, high transparency
Polyamide-imideBicyclo[2.2.2]octane-2,3,5-tricarboxylic acid-2,3-anhydride and diisocyanates222-272°C-High transparency (T500nm = 77.2-82.5%)

Table 1: Properties of High-Performance Polymers Containing the Bicyclo[2.2.2]octane Moiety. researchgate.net

Polymer Additives for Property Enhancement

While the primary use of this compound in polymer chemistry is as a monomer, its derivatives have the potential to be used as polymer additives. For example, the rigid bicyclic structure could be incorporated into plasticizers or flame retardants to enhance the properties of various polymer matrices. The aminomethyl group can also serve as a reactive site for grafting onto existing polymer chains, thereby modifying their surface properties or introducing specific functionalities. A report from 1976 mentions the extensive use of three-dimensional bicyclic and cage compounds as polymer additives. nasa.gov

Research Probes and Chemical Tools

The unique structural features of this compound and its derivatives make them valuable as research probes and chemical tools in various scientific disciplines. The rigid scaffold provides a platform for the precise positioning of functional groups, which is crucial for studying molecular interactions.

The aminomethyl group can be readily functionalized with fluorescent dyes, biotin, or other reporter molecules to create probes for biological imaging and assays. For example, the carboxylate group of related bicyclic compounds has been used to install fluorescent tags for detecting enzymatic activity. chemshuttle.com The rigid bicyclo[2.2.2]octane core ensures that the reporter group is held at a fixed distance and orientation from a binding moiety, which can be important for quantitative studies.

Furthermore, the bicyclo[2.2.2]octane scaffold itself can act as a bioisostere for aromatic rings in drug discovery. nih.govresearchgate.net Replacing a phenyl group with a bicyclo[2.2.2]octane unit can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability, while maintaining its biological activity. This compound can serve as a key building block for synthesizing such modified drug analogues.

Investigation of Receptor Binding Mechanisms

The conformationally constrained nature of the bicyclo[2.2.2]octane core is frequently exploited by researchers to investigate and understand the binding mechanisms of ligands to their receptors. By locking substituent groups into well-defined spatial arrangements, these derivatives help to probe the topology of receptor binding pockets and mimic the bioactive conformations of more flexible endogenous molecules.

A significant area of research involves using bicyclo[2.2.2]octane systems as structural mimics of peptide motifs. nih.govnih.gov For instance, derivatives have been synthesized to replicate the key leucine (B10760876) residues within the LXXLL pentapeptide motif of steroid receptor coactivators (SRC). nih.govnih.gov These mimics were designed to bind to a hydrophobic groove on nuclear hormone receptors like the estrogen receptor, thereby blocking the receptor-coactivator interaction and providing insights into this critical signaling event. nih.gov The rigid scaffold accurately reproduces the alignment of the key amino acid side chains as they are bound within the receptor. nih.gov

Furthermore, derivatives incorporating the bicyclo[2.2.2]octane skeleton have been investigated as inhibitors of specific enzymes. In one study, γ-aminobutyric acid (GABA) derivatives featuring this bridged bicyclic structure were identified as potent inhibitors of branched-chain amino acid transaminase 1 (BCAT1), a potential therapeutic target in cancer. mdpi.com The unique bridged skeleton was crucial for its inhibitory activity against lung cancer cells with high BCAT1 expression. mdpi.com Other research has explored substituted bicyclo[2.2.2]octane compounds as modulators for the Farnesoid X receptor (FXR), a target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). google.com In a different context, analogs based on the 2-azabicyclo[2.2.2]octane nucleus, a heterocyclic variant, have been synthesized to study binding at opioid receptors, leading to the discovery of potent analgesic compounds. nih.gov

Derivative TypeTarget Receptor/EnzymeResearch Focus/ApplicationCitation
Bicyclo[2.2.2]octane CarboxamideEstrogen Receptor (ERα)Mimic of the LXXLL motif to block SRC-NR interaction. nih.govnih.gov
GABA derivative with bicyclo[2.2.2]octaneBCAT1Inhibition of enzyme for potential antitumor activity. mdpi.com
Substituted bicyclo[2.2.2]octaneFarnesoid X Receptor (FXR)Development of modulators for treating metabolic diseases. google.com
2-Azabicyclo[2.2.2]octane AnalogOpioid ReceptorsInvestigation of structure-activity relationships for analgesics. nih.gov

Elucidation of Specific Chemical Interactions and Pathways

The bicyclo[2.2.2]octane scaffold is instrumental in elucidating the specific chemical interactions that govern molecular recognition and biological pathways. Its rigidity helps to minimize the entropic penalty upon binding to a target, as the functional groups are already pre-organized in a bioactive conformation. This allows researchers to isolate and study the enthalpic contributions of specific interactions, such as hydrogen bonds and hydrophobic contacts.

In the study of nuclear receptor antagonists, the bicyclo[2.2.2]octane core serves to precisely position isopropyl groups to mimic the side chains of two leucine residues. nih.gov This structural mimicry facilitates binding within a hydrophobic groove on the receptor, demonstrating the importance of shape complementarity and hydrophobic interactions in the binding pathway. nih.gov The introduction of heteroatoms into the bicyclic framework, creating structures like 2-oxabicyclo[2.2.2]octane, has been explored as a strategy to fine-tune physicochemical properties. nih.gov Replacing a phenyl ring with this scaffold in the drug Imatinib was shown to increase water solubility and enhance metabolic stability while reducing lipophilicity. nih.gov These modifications directly influence the compound's pharmacokinetic pathways and interactions within a biological system. nih.gov

Intermediates in Advanced Chemical Synthesis

Beyond their direct biological applications, this compound and its parent scaffold are crucial intermediates in advanced organic synthesis. They serve as versatile building blocks for constructing more complex molecules, including natural products and novel therapeutic agents. google.com The synthesis of the bicyclo[2.2.2]octane core itself often involves powerful chemical transformations.

The key Diels-Alder reaction is a common and efficient method for assembling the bicyclic ring system. nih.gov In one synthetic approach, a substituted 1,3-cyclohexadiene (B119728) reacts with an α,β-unsaturated aldehyde like methacrolein, often catalyzed by a Lewis acid, to form the bicyclo[2.2.2]octane core, which can then be further functionalized. nih.gov Another powerful method reported for creating a tetrasubstituted bicyclo[2.2.2]octane ring system is a tandem Henry cyclisation. nih.gov

Once the core is formed, it serves as a robust platform for subsequent chemical modifications. For example, 1,4-diacetoxybicyclo[2.2.2]octane is a known starting material for preparing various bridgehead-substituted derivatives, which are otherwise difficult to synthesize due to the low reactivity of the bridgehead positions. google.com The synthesis of the previously mentioned BCAT1 inhibitor provides a concrete example of the aminomethyl group's installation onto the scaffold. mdpi.com In that pathway, a precursor compound was subjected to standard hydrogenolysis conditions using hydrogen gas and a palladium hydroxide (B78521) catalyst to reduce a protected functional group, yielding the final aminomethyl-containing product. mdpi.com The Gabriel synthesis, a classic method for forming primary amines, represents another viable route for introducing the aminomethyl moiety onto a suitable bicyclic precursor. chemrxiv.org

Reaction TypeGeneral Reagents/ConditionsPurposeCitation
Diels-Alder ReactionDiene + Dienophile, Lewis Acid (e.g., Ytterbium trichloride)Formation of the core bicyclo[2.2.2]octane ring system. nih.gov
Tandem Henry CyclisationNitroalkane and carbonyl precursorsSynthesis of a tetrasubstituted bicyclo[2.2.2]octane ring. nih.gov
HydrogenolysisH₂, Pd(OH)₂ on CarbonIntroduction of the aminomethyl group from a suitable precursor. mdpi.com
Gabriel SynthesisPotassium phthalimide, followed by hydrazinolysisA general method for preparing the primary aminomethyl group. chemrxiv.org

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthesis of Bicyclic Amines

The synthesis of structurally complex amines is undergoing a transformation driven by the principles of green and sustainable chemistry. Traditional multi-step methods are gradually being replaced by more efficient and environmentally benign strategies. For bicyclic amines, including derivatives of the bicyclo[2.2.2]octane core, research is focused on minimizing waste, reducing energy consumption, and using less hazardous reagents.

Key innovations include the development of one-pot procedures that combine several reaction steps, such as chlorination of amino alcohols followed by cyclization, thereby avoiding the need for intermediate protection and deprotection steps. Photochemical strategies are also emerging as a powerful tool. For instance, photoredox catalysis can enable the de novo synthesis of diverse saturated bicyclic amines from readily available starting materials like cyclopropylamines and alkenes under mild conditions. This method is noted for its excellent functional group tolerance and modularity. Another significant area of development is microwave-assisted synthesis, which can dramatically shorten reaction times for the formation of cyclic amines.

Synthesis StrategyCore PrincipleAdvantagesRelevance for Bicyclic Amines
Photoredox Catalysis Use of light to drive chemical reactions via radical intermediates.Mild reaction conditions (room temp.), high functional group tolerance, access to complex scaffolds.Enables systematic and modular synthesis of various fused saturated bicyclic amines.
Microwave-Assisted Synthesis Use of microwave irradiation to rapidly heat reactions.Drastically reduced reaction times (minutes vs. hours), often solvent-free.Efficient for cyclocondensation of primary amines and alkyl dihalides to form N-heterocycles.
One-Pot Procedures Combining multiple reaction steps into a single sequence without isolating intermediates.Increased efficiency, reduced waste, atom economy.Simplifies the synthesis of cyclic amines from amino alcohols by obviating protection/deprotection steps.
Bio-based Synthesis Utilization of renewable starting materials, such as lignin (B12514952) derivatives.Reduces reliance on petrochemical feedstocks, enhances sustainability.Successful synthesis of bio-based amines like Dimethoxy-MXDA from vanillin (B372448) for use in polymers.

These green methodologies are highly applicable to the future production of 1-Aminomethylbicyclo[2.2.2]octane, promising more cost-effective and sustainable manufacturing routes.

Expanded Applications in Novel Catalytic Systems and Material Design

The unique structural properties of the bicyclo[2.2.2]octane skeleton make it an attractive scaffold for applications in catalysis and materials science. Its inherent rigidity ensures a well-defined three-dimensional arrangement of functional groups, which is a desirable trait for designing selective catalysts and functional materials.

In catalysis, bicyclic amines and their derivatives are being explored for various applications. For example, bicyclic nitroxyl (B88944) radicals have shown potential as selective catalysts for the oxidation of alcohols and amines. While direct catalytic applications of this compound are not yet widely reported, its structure is analogous to ligands and organocatalysts where a rigid core is beneficial.

In material design, the bicyclo[2.2.2]octane unit is recognized as a valuable bioisostere for benzene (B151609) rings, capable of increasing potency, selectivity, and metabolic stability in bioactive compounds. This principle is being extended to materials, where incorporating such rigid, saturated scaffolds can impart desirable physical properties. For instance, novel bio-based diamines, synthesized from lignin derivatives, have been used as hardeners for epoxy thermosets, yielding materials with performance comparable or superior to conventional petroleum-based products. The incorporation of the this compound moiety into polymers could similarly lead to new materials with enhanced thermal stability, mechanical strength, and tailored functionalities.

Cross-Disciplinary Research with Focus on Unique Stereochemical Properties

The well-defined and rigid stereochemistry of the bicyclo[2.2.2]octane framework is a cornerstone of its utility in cross-disciplinary research, particularly in medicinal chemistry and total synthesis of complex natural products. The fixed spatial orientation of substituents on this scaffold is crucial for precise molecular recognition and interaction with biological targets.

For this compound, the specific spatial relationship between the aminomethyl group and the bicyclic cage is of high interest. This defined geometry can be exploited in the design of novel ligands for metal complexes, probes for chemical biology, and building blocks for supramolecular assemblies. Future cross-disciplinary research will likely focus on how this unique 3D structure can be used to control reactivity, influence binding affinity to proteins, and direct the assembly of larger, more complex architectures.

Development of High-Throughput Screening Methodologies for New Applications

High-throughput screening (HTS) is a transformative technology in modern research, enabling the rapid testing of thousands of compounds for activity against a specific biological target or for desired physical properties. HTS is crucial for identifying new applications for existing molecules and for discovering lead compounds in drug development and materials science.

The application of HTS to libraries of compounds containing the bicyclo[2.2.2]octane scaffold, including derivatives of this compound, holds significant promise. Automated platforms can screen these molecules in cell-based assays, whole-organism models (like zebrafish embryos), or against specific protein targets to uncover new biological activities. For instance, HTS has been successfully used to screen natural product and synthetic molecule libraries to discover new antibacterial agents and biofilm inhibitors.

Furthermore, HTS is not limited to drug discovery. In materials science, screening approaches are being developed to rapidly identify polymers with strong and selective protein-binding properties, which is critical for applications like protein stabilization and encapsulation. A library of monomers including a derivative of this compound could be screened to develop new functional polymers. The development of combinatorial methods for synthesizing and screening large libraries of cyclic peptides has also proven effective, a strategy that could be adapted for libraries of small molecules built around the bicyclo[2.2.2]octane core.

HTS Application AreaScreening TargetPotential Outcome for Bicyclic Amine Derivatives
Drug Discovery Specific enzymes, receptors, or cell pathways.Identification of new therapeutic leads for various diseases.
Antibacterial Research Bacterial growth, biofilm formation.Discovery of novel antibiotics or agents that overcome resistance.
Material Science Polymer-protein interactions, physical properties.Design of advanced materials for protein encapsulation or with enhanced thermal/mechanical properties.
Agrochemicals Insecticidal or herbicidal activity.Development of new, effective pesticides.

Future efforts will likely involve the creation of diverse chemical libraries based on the this compound scaffold for screening across a wide range of biological and material science assays.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-aminomethylbicyclo[2.2.2]octane derivatives, and how can intermediates be stabilized during synthesis?

  • Methodological Answer : The synthesis of bicyclo[2.2.2]octane derivatives often involves functionalizing preformed bicyclic scaffolds. For example, brominated bicyclo[2.2.2]octane intermediates can be synthesized via the Hunsdiecker reaction using dibromomethane as a solvent and 1-carboxybicycloheptane precursors. Grignard reactions (e.g., methylation) require extended heating (≥18 hours) to ensure complete substrate consumption, as seen in the synthesis of 1-methylbicyclo[2.2.2]octane . To stabilize reactive intermediates, inert atmospheres (e.g., nitrogen) and rigorous purification methods (e.g., sublimation, VPC analysis) are critical .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.